Picroside III

説明

Picroside III is an iridoid glycoside derived from the plant Picrorhiza scrophulariiflora, which has been traditionally used in herbal medicine. It has shown therapeutic potential in various studies, particularly in the context of inflammatory diseases and maintaining intestinal health. For instance, Picroside III has been found to ameliorate colitis in mice by protecting intestinal barrier integrity and modulating gut microbiota .

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of Picroside III, they do mention the synthesis of related compounds such as acylated analogs of picroside-II . These analogs were synthesized and tested for their immune-adjuvant activity, suggesting that similar synthetic approaches could potentially be applied to Picroside III for the development of therapeutic agents.

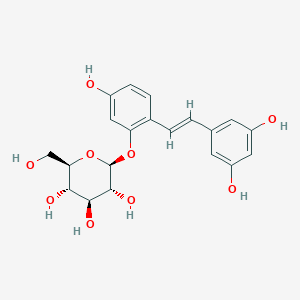

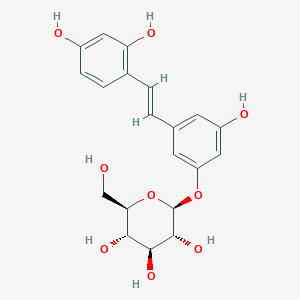

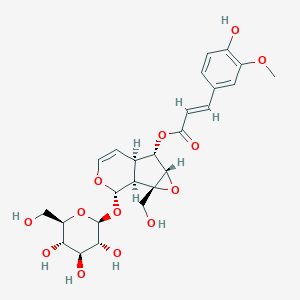

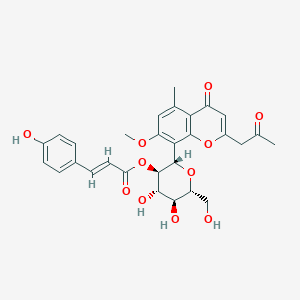

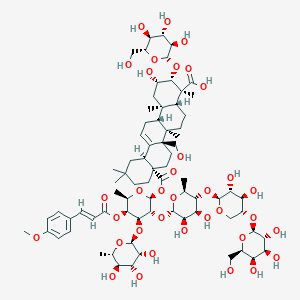

Molecular Structure Analysis

The molecular structure of Picroside III, like other iridoid glycosides, is characterized by a cyclopentanopyran framework. This structure is responsible for the compound's biological activities. Although the exact molecular structure analysis of Picroside III is not detailed in the provided papers, the structure of related compounds such as picroside II has been extensively studied, and it is known that these compounds can undergo various metabolic pathways in vivo .

Chemical Reactions Analysis

Picroside III is likely to undergo similar metabolic pathways as Picroside II, which includes deglycosylation, glucuronidation, and sulfate conjugation . These metabolic reactions are crucial for the compound's bioavailability and pharmacokinetics, which ultimately influence its therapeutic efficacy.

Physical and Chemical Properties Analysis

The physical and chemical properties of Picroside III can be inferred from the pharmacokinetic study of iridoid glycosides, which includes Picroside I, II, and III. These compounds exhibit rapid elimination and a large volume of distribution in rats. Picroside II, which is structurally similar to Picroside III, showed the highest liver uptake, indicating that these compounds have significant hepatoprotective potential . The stability and solubility of these compounds are essential for their bioactivity and are typically assessed using high-performance liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) .

Relevant Case Studies

Several case studies have demonstrated the therapeutic potential of Picroside III. In mice with dextran sulfate sodium (DSS)-induced colitis, Picroside III pretreatment mitigated disease symptoms, alleviated intestinal damage, and attenuated inflammation. It also influenced the gut microbiota composition, increasing the abundance of beneficial Lactobacillus species . Another study showed that Picroside III protected against colitis by enhancing intestinal barrier function and promoting wound healing through the activation of AMP-activated protein kinase (AMPK) . These case studies highlight the potential of Picroside III as a treatment for inflammatory bowel disease (IBD) and possibly other inflammatory conditions.

科学的研究の応用

Cardioprotective Effects

- Protection Against Hypoxia/Reoxygenation-Induced Apoptosis : Picroside III demonstrates cardioprotective properties by inhibiting apoptosis in cardiomyocytes through the activation of PI3K/Akt and CREB pathways, while modulating the expression of Bcl-2 and Bax (Meng, Jiao, & Yu, 2012).

- Mitigation of Myocardial Ischemia Reperfusion Injury : It has been shown to significantly improve postischemic myocardial function, reduce myocardial infarct size, and regulate apoptosis through the phosphoinositide 3-kinase/Akt/endothelial NOS pathway (Wu, Li, Shu, & Jia, 2014).

Neuroprotective Properties

- Reduction of Neuronal Apoptosis and Ischemia Damage : Picroside III exhibits neuroprotective effects by reducing neuronal apoptosis and the expression of caspase-3 and PARP following cerebral ischemia reperfusion in rats (Li, Li, Xu, Guo, & Du, 2010).

- Protection Against Oxidative Stress-Induced Neurological Injuries : It has been found to enhance cell viability, decrease ROS levels, and prevent cell apoptosis in PC12 cells treated with glutamate and in mice treated with AlCl3, indicating its potential in protecting against neurological injuries caused by oxidative stress (Li, Liu, Zhang, Guo, & Ji, 2007).

Anti-Inflammatory and Anti-Asthmatic Effects

- Reduction of Airway Inflammation in Asthma : Studies indicate that Picroside III attenuates airway inflammation by downregulating GATA3 and Th2-related cytokines in a mouse model of HDM-induced allergic asthma (Choi et al., 2016).

Effects on Osteoclastogenesis and Bone Health

- Inhibition of Osteoclast Differentiation : Picroside III has been shown to inhibit RANKL-mediated osteoclastogenesis by attenuating NF-κB and MAPKs signaling pathways, suggesting its potential as an anti-resorption agent for bone health (Yang et al., 2017).

Potential in Cancer Treatment

- Chemopreventive Agent Against Cancer : Research highlights the use of Picroside III as a potential anti-carcinogenic agent, focusing on its antioxidant and anti-inflammatory actions as key mechanisms in reducing oncogenesis (Soni & Grover, 2019).

Hepatoprotective Effects

- Protection Against Hepatocyte Apoptosis : Picroside III offers protection against hepatocyte injury and apoptosis, possibly by upregulating bcl-2 gene expression and antioxidation (Gao & Zhou, 2005).

Safety And Hazards

特性

IUPAC Name |

[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30O13/c1-33-14-8-11(2-4-13(14)28)3-5-16(29)36-21-12-6-7-34-23(17(12)25(10-27)22(21)38-25)37-24-20(32)19(31)18(30)15(9-26)35-24/h2-8,12,15,17-24,26-28,30-32H,9-10H2,1H3/b5-3+/t12-,15-,17-,18-,19+,20-,21+,22+,23+,24+,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMSKZOXJAHOIER-GGKKSNITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)O[C@H]2[C@@H]3C=CO[C@H]([C@@H]3[C@@]4([C@H]2O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001346770 | |

| Record name | 6-O-trans-Feruloylcatalpol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001346770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Picroside III | |

CAS RN |

770721-33-0 | |

| Record name | 6-O-trans-Feruloylcatalpol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001346770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2R)-Pyrrolidin-2-yl]propan-2-one](/img/structure/B150422.png)